molecular formula C4H9NOS B1406500 Cyclopropyl (imino)(methyl)-lambda6-sulfanone CAS No. 1609964-41-1

Cyclopropyl (imino)(methyl)-lambda6-sulfanone

Cat. No.: B1406500
CAS No.: 1609964-41-1
M. Wt: 119.19 g/mol
InChI Key: LNTPJYRBBKGUMA-UHFFFAOYSA-N
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Description

Cyclopropyl (imino)(methyl)-lambda6-sulfanone is a unique compound characterized by its cyclopropyl group, imino group, and lambda6-sulfanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropyl (imino)(methyl)-lambda6-sulfanone typically involves the cyclopropanation of suitable precursors. One common method is the palladium-catalyzed cross-coupling reaction of cyclopropylmagnesium bromide with aryl bromides or triflates . This reaction is conducted under mild conditions and produces cyclopropyl derivatives in good yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using cost-effective and scalable methods. The use of cobalt-catalyzed cross-coupling reactions with alkyl iodides and cyclopropyl Grignard reagents is one such method .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl (imino)(methyl)-lambda6-sulfanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible with suitable nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding amines or alcohols.

Scientific Research Applications

Cyclopropyl (imino)(methyl)-lambda6-sulfanone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclopropyl (imino)(methyl)-lambda6-sulfanone involves its interaction with specific molecular targets and pathways. The cyclopropyl group can stabilize carbocations through hyperconjugation, while the imino and lambda6-sulfanone moieties may interact with biological targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane: A simple cycloalkane with a three-membered ring.

    Cyclopropylamine: Contains a cyclopropyl group attached to an amine.

    Cyclopropylmethylamine: Features both cyclopropyl and methyl groups attached to an amine.

Uniqueness

Cyclopropyl (imino)(methyl)-lambda6-sulfanone is unique due to the presence of the lambda6-sulfanone moiety, which imparts distinct chemical and biological properties compared to other cyclopropyl derivatives .

Properties

IUPAC Name

cyclopropyl-imino-methyl-oxo-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NOS/c1-7(5,6)4-2-3-4/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNTPJYRBBKGUMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=N)(=O)C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopropyl (imino)(methyl)-lambda6-sulfanone
Reactant of Route 2
Cyclopropyl (imino)(methyl)-lambda6-sulfanone
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Cyclopropyl (imino)(methyl)-lambda6-sulfanone
Reactant of Route 4
Cyclopropyl (imino)(methyl)-lambda6-sulfanone
Reactant of Route 5
Cyclopropyl (imino)(methyl)-lambda6-sulfanone
Reactant of Route 6
Cyclopropyl (imino)(methyl)-lambda6-sulfanone

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